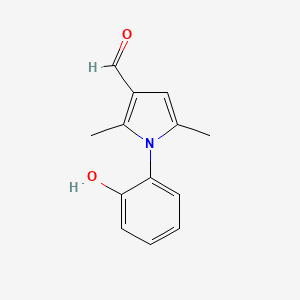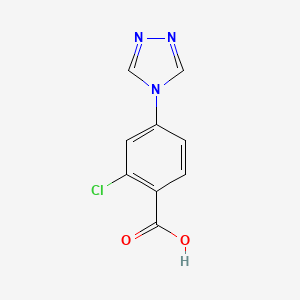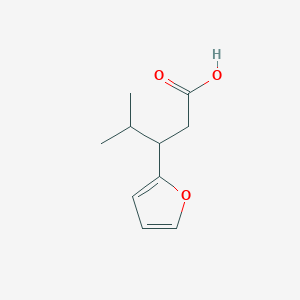![molecular formula C8H11NO4S B1307111 N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide CAS No. 878427-52-2](/img/structure/B1307111.png)
N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative featuring a furan ring attached to a methanesulfonamide group. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been involved in the synthesis of biologically active molecules, including hif-1 inhibitors and ephrin binding inhibitors .
Mode of Action
It’s known that similar compounds participate in suzuki coupling reactions, which are used for creating carbon-carbon bonds .
Result of Action
Similar compounds have been implicated in the synthesis of stable dye-sensitized solar cells and the inhibition of ephrin binding .
Action Environment
It’s known that similar compounds should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide typically involves the reaction of 5-formylfuran-2-ylmethylamine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-formylfuran-2-carboxylic acid.
Reduction: 5-hydroxymethylfuran-2-ylmethyl-N-methylmethanesulfonamide.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reactant in Suzuki coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the synthesis of stable dye-sensitized solar cells and other industrially relevant materials.
Comparison with Similar Compounds
Similar Compounds
5-formylfuran-2-ylmethyl acetate: Similar structure but with an acetate group instead of a methanesulfonamide group.
5-formylfuran-2-ylmethylbenzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
5-formylfuran-2-ylmethyl formate: Similar structure but with a formate group instead of a methanesulfonamide group.
Uniqueness
N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide stands out due to its unique combination of a furan ring and a methanesulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-9(14(2,11)12)5-7-3-4-8(6-10)13-7/h3-4,6H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAHVGJSSMSJPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)C=O)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390363 |
Source


|
| Record name | N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878427-52-2 |
Source


|
| Record name | N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
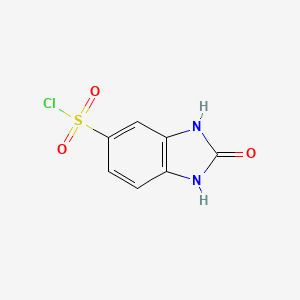


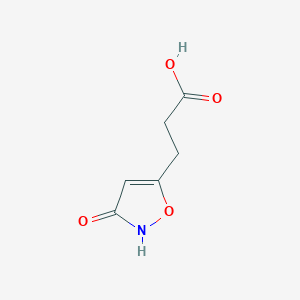

![3-[4-(Methylsulfamoyl)phenyl]propanoic acid](/img/structure/B1307071.png)
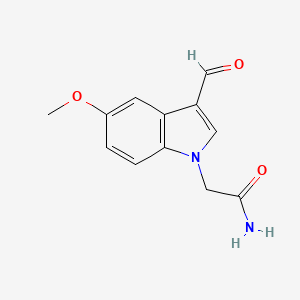
![(2,4-Dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1307078.png)
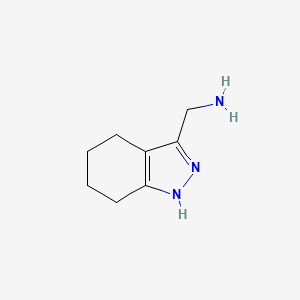
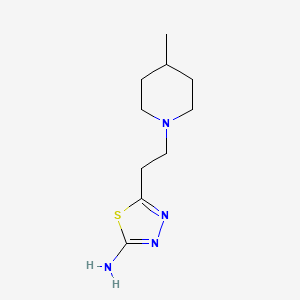
![1-[(3-Fluorophenyl)methyl]-1,4-diazepane](/img/structure/B1307085.png)
